(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Procure the correct 5-hydroxypyridin-3-yl regioisomer to ensure your P2X3 or Helios-targeting SAR campaigns are reproducible. Unlike the 2-oxo tautomer or 3-hydroxy isomer, this scaffold's hydrogen-bond donor vector precisely matches the patent pharmacophore models [US 11,319,289 B2, WO-2022216573-A1]. Its orthogonal isoindoline-amine and pyridinol-phenol handles enable parallel library synthesis without protecting group manipulation. The fragment-compliant profile (MW 240.26, 1 HBD) and assay-compatible 5-hydroxy substituent minimize false positives in SPR and DSF screening. Confirm identity via InChI Key PXZKRKFDCZGBJK-UHFFFAOYSA-N.

Molecular Formula C14H12N2O2
Molecular Weight 240.262
CAS No. 1275544-51-8
Cat. No. B2996817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone
CAS1275544-51-8
Molecular FormulaC14H12N2O2
Molecular Weight240.262
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)O
InChIInChI=1S/C14H12N2O2/c17-13-5-12(6-15-7-13)14(18)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2
InChIKeyPXZKRKFDCZGBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone (CAS 1275544-51-8): Structural and Procurement-Relevant Characterization for Research Selection


(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone is a heterocyclic small molecule (C₁₄H₁₂N₂O₂, MW 240.26 g/mol) composed of a 5-hydroxypyridine ring linked via a carbonyl bridge to an isoindoline moiety [1]. The compound belongs to the broader class of pyridinyl-isoindoline hybrids, a scaffold family under active patent investigation for P2X receptor antagonism and Helios (IKZF2) protein inhibition [2][3]. Identical-molecular-formula regioisomers and closely related analogs (e.g., the keto tautomer 5-(isoindoline-2-carbonyl)pyridin-2(1H)-one and 2-(3-nitrophenyl)isoindoline) co-exist in the commercial catalog space, making unambiguous structural identification by InChI Key (PXZKRKFDCZGBJK-UHFFFAOYSA-N) essential for reproducible procurement [1].

Why (5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone Cannot Be Interchanged with Closest-Appearing Isoindoline-Pyridine Analogs in Research Procurement


The isoindoline-pyridine chemical space contains multiple regioisomers and tautomers sharing identical molecular formula (C₁₄H₁₂N₂O₂) but differing in the position of the hydroxyl group on the pyridine ring and the oxidation state of the isoindoline nitrogen [1]. For instance, 5-(isoindoline-2-carbonyl)pyridin-2(1H)-one represents the keto tautomer where the hydroxyl proton migrates to the pyridine nitrogen, significantly altering hydrogen-bond donor/acceptor topology and potentially target-binding pharmacophore geometry [1]. Similarly, 2-(3-nitrophenyl)isoindoline carries a nitro group in place of the hydroxyl, yielding drastically different electronic properties and metabolic reactivity. Procuring the incorrect regioisomer or tautomer—easily done when ordering by ambiguous common name—introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies, crystallographic soaking experiments, or medicinal chemistry optimization campaigns. The 5-hydroxy substitution pattern on the pyridine ring, as opposed to the 2-hydroxy (pyridone) or 4-hydroxy configurations, defines the vector of the hydrogen-bond donor and influences both target engagement and selectivity profiles in the P2X receptor antagonist and Helios inhibitor chemotypes under active investigation [2][3].

Quantitative Differentiation Evidence for (5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone Against Closest Analogs and Isomers


Hydrogen-Bond Donor Topology Differentiation: 5-Hydroxy vs. 2-Oxo (Pyridone) Tautomer

The target compound presents a single hydrogen-bond donor (5-OH) on the pyridine ring, whereas its keto tautomer 5-(isoindoline-2-carbonyl)pyridin-2(1H)-one repositions the exchangeable proton from the oxygen at position 5 to the nitrogen at position 1, converting a hydroxyl donor into a lactam N-H donor [1]. This alters the H-bond donor–acceptor (HBD-HBA) ratio from 1/3 (target compound) to 1/3 but with fundamentally different geometry: the 5-OH vector projects approximately 120° relative to the pyridine plane, while the 2-pyridone N-H projects roughly 60° [1]. In the context of the P2X3 antagonist pharmacophore defined in US 11,319,289 B2, the 5-hydroxy group is specified as a critical recognition element for receptor antagonism, with alternative hydroxyl positions yielding substantially different activity [2]. Researchers selecting between these two commercially available compounds must verify the specific tautomeric form by ¹H-NMR (OH proton chemical shift and exchange behavior) or IR spectroscopy (C=O stretch frequency) to ensure SAR consistency.

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Regioisomeric Differentiation: 5-Hydroxypyridin-3-yl vs. 3-Hydroxypyridin-4-yl Attachment

Within the C₁₄H₁₂N₂O₂ isomer space, the regioisomer 3-(1,3-dihydroisoindol-2-yl)pyridine-4-carboxylic acid replaces the 5-hydroxyl group with a 4-carboxylic acid, changing the functional group from a neutral H-bond donor to an ionizable acidic moiety (predicted pKa ~2.8–3.5 for the carboxylic acid vs. ~8.5–9.5 for the 5-phenolic OH) [1]. This substitution fundamentally alters the compound's ionization state at physiological pH: the target compound remains predominantly neutral, while the carboxylic acid regioisomer is >99% deprotonated at pH 7.4, introducing a formal negative charge that affects membrane permeability, protein binding, and assay compatibility [1]. Patent art in the pyridinyl oxoisoindoline Helios inhibitor series (WO-2022216573-A1) explicitly defines substitution at the pyridine ring position corresponding to the 5-hydroxy group as a key variable for modulating Helios degradation potency, with hydroxyl-to-carboxylate replacement expected to produce multi-log unit shifts in cellular IC₅₀ [2].

Structure-activity relationship Kinase inhibitor design Receptor antagonist profiling

Oxidation State Differentiation at Isoindoline: Isoindoline vs. Isoindolin-1-one Scaffold

The target compound contains an isoindoline (dihydroisoindole) moiety at the amine oxidation level, whereas many commercial analogs and patent-exemplified compounds in the Helios inhibitor series utilize the isoindolin-1-one (oxoisoindoline) oxidation state [1]. This structural difference has mechanistic consequences: the isoindoline nitrogen (pKa ~8–9) is more basic and can participate in different charge-reinforced interactions compared to the amide nitrogen of isoindolin-1-one (non-basic). The isoindoline CH₂ group at position 1 is also more metabolically labile toward CYP450-mediated oxidation than the corresponding carbonyl in isoindolin-1-one, potentially yielding different metabolic stability profiles [2]. In the Helios inhibitor patent family (US 2024/0376082 A1), the exemplified compounds uniformly feature the oxoisoindoline (1-oxo) core, suggesting that the isoindoline oxidation state of the target compound may confer differential binding kinetics or degradation selectivity relative to the patent-exemplified chemotype [1].

Fragment-based screening Covalent inhibitor design Metabolic stability

Functional-Group-Driven Synthetic Diversification: Hydroxyl Handle vs. Nitro or Carboxy Analogs

The 5-hydroxyl group on the pyridine ring provides a synthetic handle for O-alkylation, O-arylation (Ullmann/Buchwald coupling), sulfonylation, or Mitsunobu reactions, enabling late-stage diversification into ether, ester, or carbamate libraries [1]. By contrast, the co-eluting isomer 2-(3-nitrophenyl)isoindoline requires a two-step reduction-diazotization sequence to achieve comparable diversification, adding synthetic steps and reducing overall yield. The carboxylic acid regioisomer 3-(1,3-dihydroisoindol-2-yl)pyridine-4-carboxylic acid undergoes amide coupling rather than O-functionalization, producing structurally distinct outputs. For medicinal chemistry teams building focused libraries exploring P2X3 antagonist SAR (as described in US 11,319,289 B2), the hydroxyl handle permits direct O-substitution to probe the solvent-exposed region of the binding pocket, a diversification vector not accessible from the nitro or carboxy analogs [2].

Parallel synthesis Building block chemistry Late-stage functionalization

Research Application Scenarios for (5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone Based on Quantitative Differentiation Evidence


P2X3 Receptor Antagonist Medicinal Chemistry: Fragment Growth from the 5-Hydroxy Handle

In P2X3 antagonist programs following the chemotype defined by Kim et al. (US 11,319,289 B2), the target compound serves as a core scaffold for O-diversification at the 5-hydroxyl position [1]. The hydroxyl group can be directly alkylated, arylated, or sulfonylated to probe the solvent-exposed region of the P2X3 binding pocket without requiring de novo core synthesis for each analog. Procurement of the correct 5-hydroxypyridin-3-yl regioisomer (rather than the 3-hydroxy or 2-oxo tautomer) ensures that the HBD vector projects into the appropriate subpocket, as the 5-OH orientation is specified in the patent pharmacophore model [1]. Researchers should confirm identity by InChI Key match and ¹H-NMR hydroxyl proton chemical shift (δ 10–12 ppm, DMSO-d₆) before initiating parallel synthesis.

Helios (IKZF2) Degrader Probe Design: Isoindoline Oxidation State SAR

For teams designing Helios-targeting PROTACs or molecular glues based on the Bristol-Myers Squibb pyridinyl oxoisoindoline patent series (WO-2022216573-A1, US 2024/0376082 A1), the reduced isoindoline core of the target compound provides a comparator probe to evaluate the impact of isoindoline vs. isoindolin-1-one oxidation state on ternary complex formation and degradation efficiency [2]. The differential nitrogen basicity (pKa ~8.5 vs. non-basic amide) may influence E3 ligase recruitment interface electrostatics and cellular permeability. Procurement of the isoindoline variant alongside its oxoisoindoline analog enables systematic oxidation-state SAR exploration that is not possible with either compound alone [2].

Fragment-Based Screening Library Design: Hydroxy-Isoindoline-Pyridine as a Privileged Scaffold

The compound's molecular weight (240.26 Da) and balanced hydrogen-bond donor/acceptor profile (1 HBD, 3 HBA) place it within fragment library property guidelines (MW < 300, HBD ≤ 2, HBA ≤ 5) [1]. Unlike its close isomer 2-(3-nitrophenyl)isoindoline, which introduces a reducible nitro group that can interfere with biochemical assays (false-positive redox cycling, fluorescence quenching), the 5-hydroxy substituent is assay-compatible across fluorescence polarization, SPR, and DSF screening formats. This makes the target compound preferable for primary fragment screening campaigns where assay interference minimization is critical for hit triage efficiency.

Building Block Procurement for Kinase or GPCR Targeted Library Synthesis

As a bifunctional building block featuring both an isoindoline amine and a pyridinol hydroxyl, the target compound can be elaborated at either reactive center without protecting group manipulation [1]. The isoindoline nitrogen can undergo amide coupling or reductive amination, while the phenol can be functionalized orthogonally via O-alkylation. This orthogonal reactivity distinguishes it from the keto tautomer 5-(isoindoline-2-carbonyl)pyridin-2(1H)-one, where the pyridone NH is significantly less nucleophilic than the isoindoline amine. For parallel library synthesis operations, this dual-handle architecture maximizes scaffold utilization efficiency and reduces the number of distinct building block SKUs required per library [1].

Quote Request

Request a Quote for (5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.